Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Description
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester derivative featuring a tert-butyl acetate moiety and a phenyl-dioxaborolane group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science . Its structure combines the hydrolytic stability of the tert-butyl ester with the reactivity of the boronic ester, making it a versatile intermediate for synthesizing complex molecules, including pharmaceuticals and organic electronic materials. Key applications include its role in antiplasmodial agents (e.g., imidazopyridazine derivatives) and targeted protein degraders (e.g., JQ1 analogs) . The compound’s molecular weight is 334.22 g/mol (C₁₈H₂₇BO₅), and it is typically stored at room temperature with moderate solubility in organic solvents like dichloromethane .
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-16(2,3)21-15(20)12-13-8-10-14(11-9-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUVXKDPSQPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 4-bromo-2-(tert-butoxycarbonyl)phenyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its boronic ester moiety allows for the formation of stable covalent bonds with biological targets, enhancing the efficacy and selectivity of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to form covalent bonds with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate with structurally analogous boronic esters, highlighting differences in functional groups, reactivity, and applications:
Key Findings:
Functional Group Impact :
- The tert-butyl acetate group in the parent compound balances stability and reactivity, whereas the amide derivative (C15) exhibits greater resistance to hydrolysis, making it suitable for prolonged biological applications .
- Replacing the acetate with a carbamate (e.g., C18) enhances stability in aqueous environments, critical for peptide synthesis .
Reactivity in Cross-Couplings: The parent compound’s phenyl-dioxaborolane group facilitates efficient coupling with aryl halides, as seen in antiplasmodial drug intermediates . Phenoxy analogs (C10) show reduced steric hindrance, favoring applications in meta-terphenyl-linked donor-acceptor dyads for charge-transfer materials .
Structural Modifications for Specific Applications :
- Dual boronic esters (e.g., 7e) enable trans-diboration of terminal alkynes, expanding utility in synthesizing conjugated dienes .
- Ethyl-dioxaborolane derivatives (e.g., 4k) simplify hydroboration reactions due to their linear alkyl chain .
Thermal and Solubility Properties: Phenoxy and carbamate derivatives exhibit higher solubility in polar solvents compared to the parent compound, which is more lipophilic . The tert-butyl amide variant (C15) has a melting point of 118–119°C, indicating greater crystallinity .
Biological Activity
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
The compound has the molecular formula and a molecular weight of 319.21 g/mol. It is characterized by the presence of a tert-butyl group and a dioxaborolane moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of tert-butyl 2-bromoacetate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under palladium-catalyzed conditions.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives containing dioxaborolane groups have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds can inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in cancer progression.
Table 1: Anticancer Activity of Dioxaborolane Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 (breast cancer) |
| Compound B | 15 | HeLa (cervical cancer) |
| This compound | TBD | TBD |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies show that it can significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. Specifically, it was found to suppress nitric oxide (NO) production and reduce levels of interleukin-6 (IL-6).
Table 2: Anti-inflammatory Effects
| Concentration (µM) | NO Production (%) | IL-6 Levels (%) |
|---|---|---|
| 1 | 30 | 25 |
| 10 | 50 | 40 |
| Control | 100 | 100 |
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegeneration. It has been shown to protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Case Study: Neuroprotection in BV-2 Cells
In a study involving BV-2 microglial cells treated with this compound:
- Cell Viability Assay : The compound maintained cell viability at concentrations up to 10 µM.
- Cytokine Measurement : Significant reductions in TNF-alpha and IL-1 beta were observed at higher concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
